BenchChemオンラインストアへようこそ!

Isoliensinine

Chemosensitization Colorectal Cancer Cancer Stem Cells

Isoliensinine (CAS 6817-41-0) is a scientifically non-substitutable bisbenzylisoquinoline alkaloid. Unlike liensinine—which undergoes 2.87× BCRP-mediated efflux—isoliensinine is a confirmed BCRP non-substrate, ensuring superior intracellular accumulation. It demonstrates 2.83× greater BChE inhibition potency than neferine (IC50: 5.48 μM vs 15.51 μM) and directly binds APEX1 with 1.66–4.11× cancer-cell selectivity over normal epithelial cells. In cisplatin-resistant colorectal CSCs, isoliensinine acts synergistically at 8 μM with low-dose cisplatin. These verified polypharmacological advantages make isoliensinine the definitive choice for chemoresistance, LUAD, and Alzheimer's research. Procure with compound-specific purity to ensure experimental reproducibility.

Molecular Formula C37H42N2O6
Molecular Weight 610.7 g/mol
CAS No. 6817-41-0
Cat. No. B150267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoliensinine
CAS6817-41-0
Synonymsisoliensinine
Molecular FormulaC37H42N2O6
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC
InChIInChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
InChIKeyAJPXZTKPPINUKN-FIRIVFDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoliensinine (CAS 6817-41-0): A Bisbenzylisoquinoline Alkaloid with Validated Antitumor, Anti-inflammatory, and Drug Transporter Activity


Isoliensinine (CAS 6817-41-0) is a bisbenzylisoquinoline alkaloid (BBI) extracted from the seed embryo of the lotus plant (Nelumbo nucifera) [1]. It is one of three primary bioactive alkaloids in the lotus plumule, alongside its structural analogs liensinine and neferine. Unlike many natural products that function via single-target mechanisms, isoliensinine exhibits polypharmacology across multiple cancer types, inflammatory pathways, and drug efflux transporter systems [2]. Preclinical evidence positions isoliensinine as a chemosensitizer in cisplatin-resistant colon cancer, an APEX1 inhibitor in lung adenocarcinoma, and a non-substrate for the BCRP efflux pump—distinctions that critically inform scientific selection among BBI alkaloids.

Why Procurement of Generic Bisbenzylisoquinoline Alkaloids Cannot Substitute for Isoliensinine


Procuring liensinine or neferine as a generic substitute for isoliensinine is not scientifically justifiable due to significant differences in anticancer potency, drug resistance reversal efficacy, and drug transporter substrate specificity. Despite sharing a bisbenzylisoquinoline backbone with similar molecular weights (MW: ~610-624 Da), these analogs display non-overlapping activity profiles. For instance, isoliensinine and neferine are not substrates of BCRP, whereas liensinine is actively effluxed (net efflux ratio = 2.87), leading to markedly different intracellular accumulation and bioavailability [1]. In cisplatin-resistant colon cancer stem cells, neferine exhibits nearly 2-fold greater potency than isoliensinine (IC50: 6.5 μM vs 12.5 μM), yet both agents act synergistically with cisplatin at distinct dose ratios, rendering them non-interchangeable in experimental regimens [2]. Even within shared pathways like anti-inflammation, the IC50 values vary—isoliensinine (4.36 μM) outperforms liensinine (5.02 μM) in inhibiting NO release in RAW 264.7 cells [3]. These quantifiable discrepancies mandate compound-specific sourcing for reproducible and mechanistically accurate research outcomes.

Quantitative Differentiation Evidence for Isoliensinine Against Closest Analogs


Cisplatin Resistance Reversal: Isoliensinine vs Neferine in Colon Cancer Stem Cells

In a head-to-head comparison against cisplatin-resistant colon cancer stem cells (CSCs), isoliensinine and its analog neferine demonstrated distinct potency in reversing cisplatin resistance. Isoliensinine exhibited an IC50 of 12.5 μM, while neferine showed greater potency with an IC50 of 6.5 μM—a difference of 1.92-fold [1]. Critically, both agents displayed synergistic cell death when combined with low-dose cisplatin (40 μM), but at different optimal partner doses: 8 μM for isoliensinine versus 4 μM for neferine [1]. This quantifiable difference in both standalone potency and combinatorial dose requirements means isoliensinine and neferine are not interchangeable in chemosensitization protocols. For researchers designing experiments in cisplatin-refractory colorectal cancer models, isoliensinine's specific IC50 and its 2:1 dose ratio requirement relative to neferine must inform compound selection and experimental design.

Chemosensitization Colorectal Cancer Cancer Stem Cells

Lung Adenocarcinoma Antitumor Efficacy: Isoliensinine vs Normal Lung Epithelial Cells

Isoliensinine demonstrates selective cytotoxicity toward lung adenocarcinoma (LUAD) cell lines relative to normal bronchial epithelial cells, a critical differentiator for anticancer drug development. In a 2025 study, isoliensinine inhibited LUAD cell viability with IC50 values of 6.98 μM in H1299 cells, 17.24 μM in A549 cells, and 16.00 μM in H1650 cells, while exhibiting reduced toxicity in normal BEAS-2B bronchial epithelial cells with an IC50 of 28.65 μM [1]. The selectivity index (normal cell IC50 / cancer cell IC50) ranges from 1.66 (for H1299) to 4.11 (for A549), indicating a therapeutic window favoring cancer cell killing over normal tissue damage. Mechanistically, isoliensinine directly binds to APEX1 and inhibits APEX1-driven ROS production, a pathway distinct from the p38 MAPK/JNK activation reported in triple-negative breast cancer models [1].

Lung Cancer APEX1 Inhibition Selective Cytotoxicity

Anti-inflammatory Activity: Isoliensinine vs Liensinine and Neferine in RAW 264.7 Macrophages

In a direct comparative study of the three major lotus plumule alkaloids, isoliensinine demonstrated superior anti-inflammatory activity relative to liensinine, as measured by inhibition of nitric oxide (NO) release in LPS-stimulated RAW 264.7 macrophages. Isoliensinine inhibited NO production with an IC50 of 4.36 μM, compared to 5.02 μM for liensinine and 4.13 μM for neferine [1]. Isoliensinine thus outperforms liensinine by 13.1% in this inflammatory model, though it is slightly less potent than neferine (5.6% difference). This quantitative ranking (neferine > isoliensinine > liensinine) provides a clear, data-driven rationale for compound selection in inflammation-focused studies, where even modest differences in IC50 can significantly impact experimental outcomes and dose-response curve design.

Inflammation Nitric Oxide Inhibition Immunopharmacology

BCRP Transporter Substrate Specificity: Isoliensinine vs Liensinine and Dauricine

Isoliensinine is not a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter, whereas the structurally related bisbenzylisoquinoline alkaloids liensinine and dauricine are actively effluxed by BCRP. In bi-directional transport studies using LLC-PK1/BCRP cell monolayers, liensinine exhibited a net efflux ratio of 2.87 at 10 μM concentration, and dauricine showed a net efflux ratio of 1.64 [1]. In contrast, isoliensinine and neferine demonstrated no significant directional transport, confirming they are not BCRP substrates [1]. This functional distinction arises from specific molecular interactions: molecular docking revealed that liensinine forms a direct hydrogen bond with Arg482, a critical 'hot spot' residue for BCRP substrate specificity, whereas isoliensinine lacks this interaction [1]. For in vivo studies or assays involving BCRP-expressing tissues (e.g., blood-brain barrier, placenta, intestinal epithelium), isoliensinine's non-substrate status predicts superior intracellular accumulation and oral bioavailability compared to liensinine.

Drug Transporter BCRP Pharmacokinetics

Vascular Smooth Muscle Relaxation: Isoliensinine vs Neferine and Liensinine

In mesenteric vascular smooth muscle (MVSM) contraction assays, isoliensinine exhibits intermediate potency among its BBI analogs, providing a defined benchmark for cardiovascular pharmacology studies. Isoliensinine inhibited KCl-induced MVSM contraction with an IC50 of 3.504 μM, compared to neferine (IC50 = 1.169 μM, the most potent) and liensinine (IC50 = 3.583 μM, nearly identical to isoliensinine) [1]. The near-equivalent potency of isoliensinine and liensinine in this specific assay contrasts sharply with their divergent activity in anti-inflammatory (4.36 vs 5.02 μM) and BCRP substrate assays, underscoring that activity rankings are highly assay-dependent and that no single analog is universally superior. This quantitative dataset enables researchers to select the appropriate compound based on the specific pharmacological endpoint of interest.

Cardiovascular Pharmacology Smooth Muscle Calcium Antagonism

Cholinesterase Inhibition: Isoliensinine vs Liensinine and Neferine

Isoliensinine displays distinct cholinesterase inhibitory profiles compared to its BBI analogs, a critical differentiator for neuropharmacology applications. In the acetylcholinesterase (AChE) assay, isoliensinine exhibited an IC50 of 6.82 ± 0.25 μM, ranking most potent among the three lotus alkaloids (liensinine: 7.17 ± 0.46 μM; neferine: 7.64 ± 0.82 μM) [1]. More strikingly, in the butyrylcholinesterase (BChE) assay, isoliensinine showed an IC50 of 5.48 ± 0.50 μM, which is 2.83× more potent than neferine (15.51 ± 2.20 μM) and 1.25× more potent than liensinine (6.84 ± 0.53 μM) [1]. This dual cholinesterase inhibition profile, with preferential BChE activity, positions isoliensinine as the preferred BBI analog for studies targeting cholinergic dysfunction in Alzheimer's disease and related cognitive disorders.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase

High-Value Application Scenarios for Isoliensinine Based on Differentiated Evidence


Chemosensitizer in Cisplatin-Resistant Colorectal Cancer Models

Isoliensinine is optimally deployed as a chemosensitizing agent in cisplatin-resistant colorectal cancer stem cell (CSC) models. Its specific IC50 of 12.5 μM in CSCs—approximately 10-fold lower than cisplatin alone (120 μM)—combined with its synergistic action at 8 μM when paired with low-dose cisplatin (40 μM), makes it a scientifically justified component of combination therapy studies [1]. Researchers investigating PI3K/pAkt/mTOR pathway modulation or ERCC1 downregulation as mechanisms of cisplatin resistance reversal should select isoliensinine over liensinine due to the documented CSC-specific efficacy data.

APEX1-Targeted Lung Adenocarcinoma Research

For studies focused on APEX1 (apurinic/apyrimidinic endonuclease 1) as a therapeutic target in lung adenocarcinoma (LUAD), isoliensinine is the compound of choice. It demonstrates direct binding to APEX1 and consequent inhibition of APEX1-driven ROS production, a mechanism validated in H1299, A549, and H1650 LUAD cell lines with IC50 values of 6.98-17.24 μM [2]. The 1.66× to 4.11× selectivity index favoring cancer cells over normal BEAS-2B epithelial cells provides a favorable therapeutic window for in vivo xenograft studies [2].

In Vivo Studies Requiring BCRP-Independent Bioavailability

When designing in vivo pharmacokinetic or efficacy studies involving tissues with high BCRP expression (e.g., blood-brain barrier, intestinal epithelium, placenta), isoliensinine is the superior BBI analog choice. Its confirmed non-substrate status for BCRP—in contrast to liensinine, which undergoes 2.87× active efflux at 10 μM—predicts superior intracellular accumulation and oral bioavailability [3]. This functional advantage is particularly relevant for central nervous system studies where BCRP-mediated efflux at the blood-brain barrier limits brain penetration of substrate compounds.

Butyrylcholinesterase-Focused Neurodegeneration Models

For Alzheimer's disease and cognitive impairment research emphasizing butyrylcholinesterase (BChE) inhibition, isoliensinine is the optimal selection among lotus BBI alkaloids. Its BChE IC50 of 5.48 μM represents a 2.83× potency advantage over neferine (15.51 μM) and a 1.25× advantage over liensinine (6.84 μM) [4]. This differential BChE inhibition profile supports isoliensinine's use in studies of cholinergic dysfunction where BChE plays a compensatory or pathological role in advanced Alzheimer's disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoliensinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.